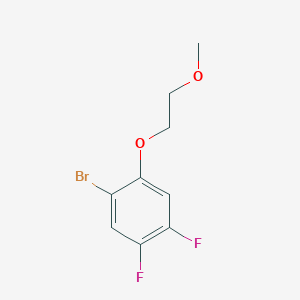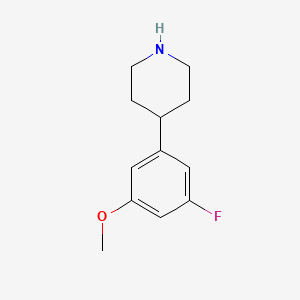
N-(5-bromopyridin-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromopyridin-3-yl)prop-2-enamide is an organic compound with the molecular formula C8H7BrN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a prop-2-enamide group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(5-bromopyridin-3-yl)prop-2-enamide can be synthesized through several methods. One common approach involves the reaction of 5-bromopyridine with prop-2-enamide under specific conditions. The reaction typically requires a catalyst and may involve the use of solvents such as toluene or ethyl acetate. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation of the final product to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-bromopyridin-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
N-(5-bromopyridin-3-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-bromopyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
N-(5-bromopyridin-3-yl)prop-2-enamide can be compared with other similar compounds, such as:
3-(5-bromopyridin-3-yl)prop-2-en-1-ol: This compound has a similar structure but contains a hydroxyl group instead of an amide group.
N-[5-[(2-Bromoacetyl)amino]pentyl]-2-propenamide: This compound has a different substitution pattern but shares the prop-2-enamide group.
Propiedades
Fórmula molecular |
C8H7BrN2O |
|---|---|
Peso molecular |
227.06 g/mol |
Nombre IUPAC |
N-(5-bromopyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C8H7BrN2O/c1-2-8(12)11-7-3-6(9)4-10-5-7/h2-5H,1H2,(H,11,12) |
Clave InChI |
IQLAJBGGSCSIBP-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC1=CC(=CN=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)benzoate](/img/structure/B12074930.png)

![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)


![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)
![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)


![[3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate](/img/structure/B12074985.png)



![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)
